1-azido-2-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
1-Azido-2-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-2-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-4-(trifluoromethyl)nitrobenzene is treated with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products:
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Amines: From the reduction of the azido group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
1-Azido-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, including polymers and advanced materials with specific electronic or optical properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.
Mechanism of Action
The mechanism by which 1-azido-2-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactive azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, a powerful tool for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as targeting specific biomolecules in biological systems or forming specific linkages in material synthesis.
Comparison with Similar Compounds
- 1-Azido-4-(trifluoromethyl)benzene
- 1-Azido-2-fluoro-4-(trifluoromethoxy)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
Comparison: 1-Azido-2-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both a fluoro and a trifluoromethyl group on the benzene ring, which imparts distinct electronic properties. This combination of substituents can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
1115300-96-3 |
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Molecular Formula |
C7H3F4N3 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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